molecular formula C21H25N5O2S B2744992 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 1040653-16-4

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2744992
CAS No.: 1040653-16-4
M. Wt: 411.52
InChI Key: YCUAZVYKUFTJQS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a cyclohexylsulfanyl substituent at position 6 of the pyridazine ring and an N-(4-ethylphenyl)acetamide group at position 2 (Figure 1).

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-15-8-10-16(11-9-15)22-19(27)14-25-21(28)26-18(23-25)12-13-20(24-26)29-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUAZVYKUFTJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions to form the triazolopyridazine core

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the triazolopyridazine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Biology: It can be used as a tool compound to study various biological pathways and mechanisms.

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential bioactivity.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares the target compound with key analogs from the literature.

Compound Name / CAS Molecular Formula Substituents Solubility (pH 7.4) Key Features
Target Compound C₂₂H₂₅N₅O₂S - 6-Cyclohexylsulfanyl
- N-(4-ethylphenyl)acetamide
Not reported High lipophilicity due to cyclohexyl group
2-[[6-(4-Methylphenyl)-...]acetamide C₁₄H₁₃N₅OS - 6-(4-Methylphenyl)
- 3-Sulfanylacetamide
11.2 µg/mL Moderate solubility; smaller substituents reduce steric hindrance
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-... C₂₂H₂₁N₅O₂ - 4-Ethoxyphenyl
- 3-Methyltriazolopyridazine
Not reported Ethoxy group enhances electron density; potential for π-π interactions
Anti-exudative derivatives Varies - Furan-2-yl triazole
- Varied acetamide substituents
Not reported Demonstrated anti-inflammatory activity (10 mg/kg dose)
2-[[3-(4-Methoxyphenyl)-...]ethanamine C₁₄H₁₅N₅O₂ - 4-Methoxyphenyl
- 6-Oxyethanamine
Not reported Associated with acute toxicity (H302, H315)

Key Observations :

  • Solubility : The 4-methylphenyl analog (CAS 877634-23-6) exhibits moderate aqueous solubility (11.2 µg/mL), whereas the target compound’s solubility may be lower due to its bulkier cyclohexyl group .
  • Electronic Effects : Substituents like ethoxy (CAS 891117-12-7) or methoxy (CAS 1204296-37-6) groups introduce electron-donating effects, which could enhance binding to aromatic receptors. The target compound’s ethylphenyl acetamide provides weaker electron donation but greater steric flexibility .

Biological Activity

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide is a novel triazolopyridazine derivative with potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25N5O2S
  • Molecular Weight : 411.52 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C

Anticancer Activity

Recent studies have focused on the anticancer properties of triazolopyridazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • Results indicated significant cytotoxicity with IC50 values of approximately:
      • A549: 1.06 ± 0.16 μM
      • MCF-7: 1.23 ± 0.18 μM
      • HeLa: 2.73 ± 0.33 μM .

The mechanism through which this compound exerts its biological effects involves its interaction with specific kinases:

  • c-Met Kinase Inhibition :
    • The compound demonstrated competitive inhibition of c-Met kinase with an IC50 value of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM).
    • This inhibition is crucial as c-Met is often overexpressed in various cancers and is associated with tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity:

  • Core Structure : The triazolo-pyridazine core is essential for binding to the ATP-binding site of kinases.
  • Substituents : The presence of cyclohexylsulfanyl and ethylphenyl groups enhances the lipophilicity and overall potency against cancer cells.

Case Studies and Research Findings

Several studies have evaluated similar compounds within the triazolopyridazine class:

CompoundCell LineIC50 (μM)Mechanism
Compound 12eA5491.06 ± 0.16c-Met Inhibition
Compound 12eMCF-71.23 ± 0.18c-Met Inhibition
Compound 12eHeLa2.73 ± 0.33c-Met Inhibition

These findings suggest a strong correlation between structural modifications in triazolopyridazine derivatives and their biological efficacy.

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